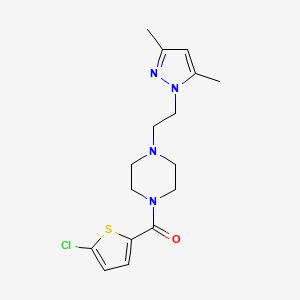

(5-chlorothiophen-2-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

描述

This compound features a 5-chlorothiophene ring linked via a methanone group to a piperazine moiety, which is further substituted with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chain. The chlorine atom on the thiophene ring likely modulates electronic properties and lipophilicity, while the dimethylpyrazole group may contribute to steric effects and hydrogen bonding .

属性

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4OS/c1-12-11-13(2)21(18-12)10-7-19-5-8-20(9-6-19)16(22)14-3-4-15(17)23-14/h3-4,11H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVDGVPRWIXWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-chlorothiophen-2-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.8 g/mol. The structure features a chlorothiophene ring, a piperazine moiety, and a pyrazole group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN3S |

| Molecular Weight | 330.8 g/mol |

| IUPAC Name | (5-chlorothiophen-2-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, leading to diverse pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.

Biological Activity

Research studies have indicated several potential biological activities associated with this compound:

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that derivatives of pyrazole and thiophene can induce apoptosis in cancer cell lines by activating caspase pathways.

Antimicrobial Properties

The presence of the thiophene ring has been linked to antimicrobial activity:

- In vitro tests revealed effective inhibition against various bacterial strains, suggesting potential as an antibacterial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Findings : The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating promising anticancer potential.

-

Antimicrobial Testing :

- Objective : To evaluate antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results : Showed significant inhibition zones in bacterial cultures treated with the compound.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

| Study Type | Findings |

|---|---|

| In vitro Anticancer | Induced apoptosis in cancer cell lines |

| Antimicrobial Testing | Effective against multiple bacterial strains |

| Mechanistic Studies | Modulated enzyme activity |

相似化合物的比较

Tabulated Comparison of Key Features

Limitations and Gaps

- No direct biological data exist for the target compound; comparisons rely on structural analogues.

- Crystallographic data (e.g., via SHELX programs, as in ) are needed to confirm 3D conformation and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。